molecular formula C30H37NO6 B093620 Himandrine CAS No. 15610-97-6

Himandrine

Cat. No. B093620
CAS RN: 15610-97-6
M. Wt: 507.6 g/mol
InChI Key: YYRMLJPFAHKRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Himandrine is a natural alkaloid compound that is found in the roots of the plant Himantandra murieliae. It has been studied for its potential pharmacological properties, particularly in the area of cardiovascular health. In

Mechanism of Action

Himandrine exerts its pharmacological effects by activating the nitric oxide (NO) pathway in endothelial cells. It increases the production of NO, which causes relaxation of the smooth muscles in blood vessels, resulting in vasodilation. Himandrine also inhibits the production of reactive oxygen species (ROS), which can cause oxidative stress and inflammation.
Biochemical and Physiological Effects:
Himandrine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP), which is a secondary messenger involved in the NO pathway. Himandrine also increases the activity of endothelial nitric oxide synthase (eNOS), which is an enzyme involved in the production of NO. Himandrine has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of using himandrine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Himandrine is also relatively easy to extract and purify, which makes it readily available for research purposes. However, one of the limitations of using himandrine is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on himandrine. One area of interest is its potential use in the treatment of cardiovascular diseases, particularly hypertension and angina. Himandrine's anti-inflammatory and antioxidant properties also make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the pharmacological properties of himandrine and its potential clinical applications.
In conclusion, himandrine is a natural alkaloid compound that has shown potential pharmacological properties, particularly in the area of cardiovascular health. Its mechanism of action involves activation of the NO pathway and inhibition of ROS production. Himandrine has various biochemical and physiological effects and has advantages and limitations for lab experiments. Further research is needed to fully understand the potential clinical applications of himandrine.

Synthesis Methods

Himandrine can be extracted from the roots of the Himantandra murieliae plant using various methods such as Soxhlet extraction, maceration, and reflux extraction. The extracted compound can be further purified using column chromatography and recrystallization. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

Himandrine has been studied for its potential pharmacological properties, particularly in the area of cardiovascular health. It has been shown to have vasodilatory effects, which can help in the treatment of hypertension, angina, and other cardiovascular diseases. Himandrine has also been studied for its anti-inflammatory and antioxidant properties, which can help in the treatment of various inflammatory diseases.

properties

CAS RN

15610-97-6

Molecular Formula

C30H37NO6

Molecular Weight

507.6 g/mol

IUPAC Name

methyl 14-benzoyloxy-11-hydroxy-16-methoxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate

InChI

InChI=1S/C30H37NO6/c1-16-12-13-19-21-14-18-15-29(19,34)26-24(28(33)36-3)25(37-27(32)17-8-5-4-6-9-17)23-20(30(18,26)31(16)21)10-7-11-22(23)35-2/h4-6,8-9,16,18-23,25,34H,7,10-15H2,1-3H3

InChI Key

YYRMLJPFAHKRJD-UHFFFAOYSA-N

SMILES

CC1CCC2C3N1C45C6CCCC(C6C(C(=C4C2(CC5C3)O)C(=O)OC)OC(=O)C7=CC=CC=C7)OC

Canonical SMILES

CC1CCC2C3N1C45C6CCCC(C6C(C(=C4C2(CC5C3)O)C(=O)OC)OC(=O)C7=CC=CC=C7)OC

Other CAS RN

15610-97-6

synonyms

himandrine

Origin of Product

United States

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